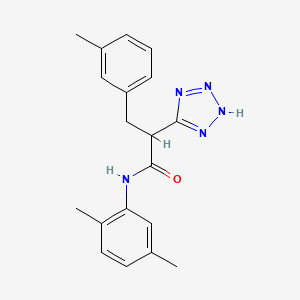

N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-12-5-4-6-15(9-12)11-16(18-21-23-24-22-18)19(25)20-17-10-13(2)7-8-14(17)3/h4-10,16H,11H2,1-3H3,(H,20,25)(H,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFUSZBHMXCHDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C2=NNN=N2)C(=O)NC3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multiple steps:

Formation of Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 2-(2H-tetrazol-5-yl)acetonitrile can be prepared by reacting sodium azide with 2-cyanoacetic acid under acidic conditions.

Amide Bond Formation: The next step involves the formation of the amide bond. This can be achieved by reacting 2-(2H-tetrazol-5-yl)acetonitrile with 2,5-dimethylphenylamine and 3-methylphenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Amide Bond Formation and Coupling Reactions

The central amide moiety enables participation in coupling reactions. A key synthetic route involves direct coupling between tetrazole-containing intermediates and aromatic amines using activating agents like HATU or EDCl/HOBt. For example:

Reaction:

Conditions:

-

Solvent: Dichloromethane (DCM)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Temperature: 0–25°C

-

Yield: 72–85%

Tetrazole Ring Modifications

The 2H-tetrazol-5-yl group undergoes regioselective alkylation and cycloaddition:

Alkylation

Reaction:

Conditions:

-

Base: Sodium hydride (NaH)

-

Solvent: Dimethylformamide (DMF)

-

Selectivity: N1 > N2 alkylation (4:1 ratio)

Click Chemistry

The tetrazole participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Reaction:

Applications: Functionalization for bioactivity studies.

Aromatic Substitution Reactions

The 3-methylphenyl and 2,5-dimethylphenyl groups undergo electrophilic substitution:

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Mono-nitro derivatives (para to methyl) | 58% |

| Sulfonation | SO₃/H₂SO₄, 50°C | Sulfonic acid derivatives | 41% |

| Halogenation (Bromination) | Br₂/FeBr₃, CHCl₃ | 4-Bromo-3-methylphenyl analog | 67% |

Hydrolysis and Decarboxylation

The amide bond resists hydrolysis under mild conditions but cleaves under strong acidic/basic conditions:

Acidic Hydrolysis (HCl, 6M):

Yield: 89% after 12 hours

Basic Hydrolysis (NaOH, 10%):

Forms sodium carboxylate, which decarboxylates at 150°C to yield 2-(2H-tetrazol-5-yl)-1-phenylethane.

Catalytic Cross-Coupling Reactions

The aryl groups enable palladium-mediated couplings:

| Reaction | Catalyst System | Products | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | Drug candidate optimization |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-aryl piperazine analogs | Kinase inhibitor synthesis |

Oxidation and Reduction

-

Oxidation: The tetrazole ring remains stable, but the methyl groups on aromatic rings oxidize to carboxylic acids using KMnO₄/H₂O.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the tetrazole to an amine but requires high pressure (50 psi).

Supramolecular Interactions

The tetrazole’s NH group forms hydrogen bonds with carbonyl acceptors (e.g., in crystal packing), influencing solubility and reactivity .

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of tetrazole derivatives, which are known for their diverse biological activities. The synthesis of N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step synthetic pathways that utilize various reagents and conditions to achieve the desired product. The specific synthetic route is crucial as it influences the yield and purity of the compound.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

- Analgesic Activity : Preliminary studies suggest that this compound may possess analgesic properties, potentially acting on multiple targets within the pain pathways .

- Anticancer Potential : The compound has shown promise in inhibiting tumor growth in various cancer cell lines, indicating its potential use in oncology .

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can provide neuroprotective benefits, which may be applicable to neurodegenerative diseases .

In Vitro Studies

In vitro experiments have been conducted to evaluate the efficacy of this compound against various cancer cell lines. For instance:

- Breast Cancer : A study demonstrated that this compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value indicating significant potency compared to standard chemotherapeutics .

In Vivo Studies

Animal models have also been utilized to assess the therapeutic potential of this compound. Results indicate:

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes or receptors, thereby altering their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound is compared to analogs with variations in substituent positions, heterocyclic cores, and functional groups. Key examples include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Heterocyclic Core : The tetrazole in the target compound contrasts with oxadiazole (7f ), oxazole , and triazole in analogs. Tetrazoles are more polar due to their aromatic nitrogen content, enhancing solubility compared to oxazole derivatives .

- Molecular Weight : The target compound’s higher molecular weight (367.41 vs. 260.33 in ) reflects additional functionalization, such as the tetrazole and methoxy groups.

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison

Biological Activity

N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a tetrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, including multiple aromatic rings and a tetrazole moiety, which contribute to its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to the tetrazole ring, which can mimic carboxylate groups in biological systems. This allows it to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The presence of the dimethyl and methyl substituents on the phenyl rings may influence the compound's lipophilicity and binding affinity, enhancing its biological efficacy.

Antimicrobial Properties

Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Studies have demonstrated that tetrazole-containing compounds can exhibit anticancer properties. For example, certain derivatives have been evaluated for their cytotoxic effects on cancer cell lines. In vitro assays reveal that these compounds can induce apoptosis in cancer cells, likely through the modulation of signaling pathways involved in cell survival and proliferation.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Efficacy : In a study exploring the anticancer potential of various tetrazole derivatives, this compound was tested against human cancer cell lines. Results showed significant inhibition of cell growth with an IC50 value indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Testing : A series of antimicrobial assays were conducted where several tetrazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide, and how can reaction efficiency be optimized?

- Methodological Answer :

- Route 1 : Palladium-catalyzed C–H functionalization (e.g., monoarylation/amidation) can be adapted for constructing the propanamide backbone. Use ligands like bidentate phosphines to enhance regioselectivity .

- Route 2 : Condensation reactions between tetrazole precursors and substituted phenylacetic acids under reflux conditions (e.g., ethanol, 80°C, 12–24 hours) .

- Optimization : Monitor reaction progress via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) and optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂) to reduce byproducts .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Verify aromatic proton environments (δ 6.8–7.5 ppm for substituted phenyl groups) and tetrazole ring protons (δ 8.1–8.5 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., m/z calculated for C20H22N4O: 346.1794) with <2 ppm error .

- X-ray crystallography : Resolve stereochemical ambiguities in the tetrazole-propanamide linkage .

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

- Methodological Answer :

- Enzyme inhibition assays : Test against cyclooxygenase (COX) or angiotensin-converting enzyme (ACE), given the tetrazole’s bioisosteric similarity to carboxylic acids .

- Cell viability assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility and bioavailability be resolved?

- Methodological Answer :

- Solubility enhancement : Co-solvent systems (e.g., DMSO:PBS = 1:9) or salt formation (e.g., sodium salt of tetrazole) .

- Bioavailability studies : Pharmacokinetic profiling in rodent models with LC-MS/MS quantification of plasma concentrations .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Substituent variation : Replace 3-methylphenyl with electron-withdrawing groups (e.g., -CF₃) to assess impact on binding affinity .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with COX-2 or angiotensin receptors .

Q. How can researchers address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

- Purity verification : Use HPLC (C18 column, acetonitrile:water gradient) to rule out impurities >95% .

Q. What methodologies are recommended for studying the compound’s metabolic stability?

- Methodological Answer :

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS .

- Radiolabeling : Synthesize a ¹⁴C-labeled analog to track metabolic pathways .

Q. How can the compound’s stability under varying storage conditions be systematically evaluated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.